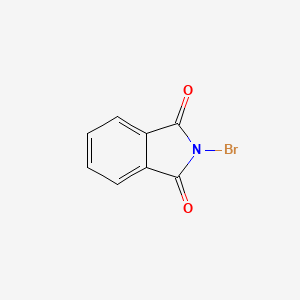

N-Bromophthalimide

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARXMDRWROUXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179136 | |

| Record name | N-Bromophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2439-85-2 | |

| Record name | N-Bromophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Bromophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2439-85-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Bromophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-bromophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BROMOPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EC67S8PWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Bromophthalimide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-Bromophthalimide (CAS No. 2439-85-2), a versatile reagent for bromination and amination reactions. This document is intended for researchers, scientists, and professionals in drug development and other chemical industries, offering detailed information on its properties, synthesis, and key applications.

Core Properties of this compound

This compound (NBP) is a crystalline solid, appearing as a light yellow or white to cream powder.[1] It is widely utilized in organic synthesis as a stable and effective source of electrophilic bromine.

| Property | Value | Source |

| CAS Number | 2439-85-2 | [1][2][3][4] |

| Molecular Formula | C₈H₄BrNO₂ | [1][2][3][4] |

| Molecular Weight | 226.03 g/mol | [1][2][3][4] |

| Melting Point | 194-210 °C | [1][2][3] |

| Appearance | Light yellow crystalline powder / White to cream crystals or powder | [1] |

| Purity | ≥ 95% | [2] |

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this chemical.[2]

Hazard Statements: H315, H319, H335[2][5]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[2]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from phthalimide (B116566) by reaction with bromine in the presence of a base. The following is a representative protocol:

Materials:

-

Phthalimide

-

Sodium hydroxide (B78521)

-

Bromine

-

Water

-

Ice bath

Procedure:

-

In a reaction flask, dissolve 25g of phthalimide and 8g of sodium hydroxide in 100 mL of water with vigorous stirring. It is recommended to use a flask with a capacity significantly larger than the reaction volume to accommodate any foaming.

-

Cool the reaction mixture in an ice bath.

-

Slowly add distilled bromine to the cooled and vigorously stirred solution. The bromine will react with the sodium phthalimide salt formed in situ.

-

Continue stirring in the ice bath to allow the reaction to proceed to completion, resulting in the precipitation of this compound.

-

Isolate the solid product by filtration, wash with cold water to remove any remaining salts, and dry under vacuum.

Allylic Amination of Alkenes

This compound, in combination with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), serves as an effective system for the allylic amination of alkenes. This reaction proceeds under mild conditions and offers a direct method for the installation of nitrogen nucleophiles.

Materials:

-

Alkene substrate

-

This compound (NBP)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

In a suitable reaction vessel, dissolve the alkene substrate (1.0 mmol) in dichloromethane (2.0 mL).

-

Add this compound (1.2 equiv) and DBU (1.2 equiv) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC or GC-MS), the reaction mixture can be concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired allylic amine.

Bromination of Aromatic Compounds

This compound is an effective reagent for the electrophilic bromination of activated aromatic compounds, such as anisole. The reaction can be carried out in the presence of aqueous acetic acid.

Materials:

-

Aromatic substrate (e.g., Anisole)

-

This compound (NBP)

-

Aqueous acetic acid

Procedure:

-

Dissolve the aromatic substrate in aqueous acetic acid in a reaction flask.

-

Add this compound to the solution.

-

Stir the reaction mixture under appropriate temperature conditions. The reaction kinetics indicate a first-order dependence on the concentration of NBP and zero-order on the aromatic substrate.

-

After the reaction is complete, the bromo-derivative can be isolated by extraction and purified by standard methods such as recrystallization or column chromatography.

Reaction Mechanisms and Pathways

The allylic amination of alkenes using the NBP/DBU system is proposed to proceed through a dual activation mechanism. DBU activates NBP, enhancing the electrophilicity of the bromine atom and the nucleophilicity of the phthalimide nitrogen. This leads to the formation of an allyl bromide intermediate, which then undergoes nucleophilic substitution by the phthalimide anion.

Caption: Proposed mechanism for the allylic amination of alkenes using NBP and DBU.

This document serves as a foundational resource for the safe and effective use of this compound in a research setting. For specific applications, further optimization of the described protocols may be necessary.

References

In-Depth Technical Guide to the Synthesis of N-Bromophthalimide from Phthalimide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of N-Bromophthalimide, a versatile reagent in organic chemistry, particularly valued for its role in bromination reactions. This guide details the core chemical principles, experimental protocols, and reaction parameters for the successful laboratory-scale synthesis of this compound.

Introduction

This compound (NBP) is a chemical compound widely used as a source of electrophilic bromine in various organic transformations. Its stability, ease of handling compared to liquid bromine, and selectivity make it a preferred reagent for allylic and benzylic brominations, as well as in the synthesis of various nitrogen- and bromine-containing heterocyclic compounds. This document outlines the primary synthetic route to this compound from phthalimide (B116566).

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from phthalimide proceeds via a two-step mechanism. The first step involves the deprotonation of the acidic N-H bond of phthalimide by a base, typically an alkali metal hydroxide (B78521) like sodium hydroxide or potassium hydroxide, to form the phthalimide anion. This anion is a potent nucleophile.[1][2] The second step is the nucleophilic attack of the phthalimide anion on molecular bromine (Br₂), leading to the formation of the N-Br bond and displacement of a bromide ion.

References

An In-depth Technical Guide to N-Bromophthalimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Bromophthalimide (NBP), a versatile reagent in organic synthesis. It covers its chemical and physical properties, synthesis, and key applications, with a focus on its role as a brominating agent.

Core Properties of this compound

This compound is a stable and easy-to-handle chemical compound, making it a valuable tool for introducing bromine into organic molecules.[1] Its IUPAC name is 2-bromoisoindole-1,3-dione.[2] It is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₈H₄BrNO₂ | [1][2][3][4][5] |

| Molecular Weight | 226.03 g/mol | [1][2][3][4] |

| CAS Number | 2439-85-2 | [1][2][3][4] |

| Appearance | White to light yellow crystalline powder | [1][6] |

| Melting Point | 194-210 °C | [1][4][6][7] |

| Purity | ≥95% to ≥99% (depending on grade) | [1][5][7] |

| EC Number | 219-467-9 | [2] |

| MDL Number | MFCD00005888 | [1][4] |

Synthesis and Reaction Pathways

This compound is synthesized from phthalimide (B116566), which can be prepared by heating phthalic anhydride (B1165640) with aqueous ammonia.[8] The subsequent bromination of phthalimide yields the final product.

Caption: Synthesis pathway of this compound from Phthalic Anhydride.

A primary application of this compound is in allylic amination reactions. In combination with a base like 1,8-Diazabicycloundec-7-ene (DBU), it facilitates the direct installation of nitrogen nucleophiles onto alkenes.[9][10]

Caption: Role of this compound (NBP) in allylic amination of alkenes.

Experimental Protocols

This protocol is based on the reaction of phthalimide with bromine in the presence of a base.

Materials:

-

Phthalimide (25 g)[11]

-

Sodium hydroxide (B78521) (8 g)[11]

-

Distilled water (100 mL)[11]

-

Elemental Bromine (distilled)[11]

-

Ice bath

Procedure:

-

In a reaction flask (preferably larger than 250 mL to prevent foaming), dissolve 25 g of phthalimide and 8 g of sodium hydroxide in 100 mL of distilled water with vigorous stirring.[11]

-

Cool the resulting solution of sodium phthalimide in an ice bath.[11]

-

Slowly add distilled bromine to the cooled, stirring solution. The bromine reacts with the sodium phthalimide to form this compound.[11]

-

Continue stirring in the ice bath until the reaction is complete.

-

Isolate the this compound product by filtration, wash with cold water, and dry.

Safety Note: This synthesis involves bromine, which is corrosive and toxic. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

This is a general procedure for the allylic amination of an alkene using this compound (NBP) and 1,8-Diazabicycloundec-7-ene (DBU).[9]

Materials:

-

Alkene (1.0 mmol)[9]

-

This compound (NBP) (1.2 equiv)[9]

-

1,8-Diazabicycloundec-7-ene (DBU) (1.2 equiv)[9]

-

Amine (if external nucleophile is used) (1.2 equiv)[9]

-

Dichloromethane (B109758) (CH₂Cl₂) (2.0 mL)[9]

Procedure:

-

To a solution of the alkene (1.0 mmol) in dichloromethane (2.0 mL), add the amine (1.2 equiv, if applicable), NBP (1.2 equiv), and DBU (1.2 equiv).[9]

-

Stir the reaction mixture at room temperature for 12-24 hours.[9]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, quench the reaction and work up as necessary to isolate the product.

-

The product, an allylic amine, can be purified by silica (B1680970) gel chromatography.[9]

Applications in Research and Development

This compound is a versatile reagent with a broad range of applications beyond allylic amination:

-

Selective Bromination: It is a key reagent for the selective bromination of various substrates.[1] It has been used in the enantioselective synthesis of multisubstituted biaryl derivatives.[4][10]

-

Oxidation Reactions: NBP can be used as an oxidizing agent. For example, it is employed in the catalytic oxidation of cyclopentanol.[12] It is also effective for the cleavage of oximes to regenerate carbonyl compounds, a reaction that can be accelerated by microwave irradiation.[13]

-

Photochemistry: The compound is utilized in photochemical reactions, where it can generate reactive species upon exposure to light.[1]

-

Analytical Chemistry: It serves as a titrant in the determination of certain pharmaceuticals, such as isoniazid, in pure form or tablets.[4][10]

-

Biochemistry: NBP is used for the modification of biomolecules, which aids in studying enzyme mechanisms and protein interactions.[1]

Safety and Handling

This compound is classified as an irritant.[2] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Handling Precautions:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent).

-

In case of contact with skin, wash with plenty of water.[7]

-

Store in a cool, dark, and dry place.[7] The recommended storage class is for combustible solids.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H4BrNO2 | CID 75542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 2439-85-2 [chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound | 2439-85-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. byjus.com [byjus.com]

- 9. chem.lnu.edu.cn [chem.lnu.edu.cn]

- 10. N-Bromphthalimid 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. youtube.com [youtube.com]

- 12. arcjournals.org [arcjournals.org]

- 13. scielo.br [scielo.br]

N-Bromophthalimide melting point and solubility

An In-Depth Technical Guide to the Melting Point and Solubility of N-Bromophthalimide

For Researchers, Scientists, and Drug Development Professionals

This compound (NBP) is a versatile reagent in organic synthesis, primarily utilized as a source of electrophilic bromine for various bromination reactions. A thorough understanding of its physical properties, such as melting point and solubility, is crucial for its effective application in experimental design, reaction optimization, and purification processes. This guide provides a comprehensive overview of these core properties, complete with experimental protocols and logical workflows.

Core Physical Properties of this compound

This compound is typically a white to light yellow crystalline powder. Its key physical data are summarized below.

Melting Point

The melting point of a solid is a critical indicator of its purity. For a crystalline solid, a sharp melting range (typically 0.5-1.0°C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities. The reported melting point of this compound varies slightly across different sources, which may be attributed to the purity of the sample and the methodology used for determination.

Table 1: Reported Melting Points of this compound

| Melting Point Range (°C) | Purity/Assay | Source |

| 202.0 - 208.0 | ≥98.0% | Thermo Scientific Chemicals[1] |

| 200 - 210 | ≥99% | Chem-Impex[2] |

| 194 - 198 | 95% | Sigma-Aldrich |

| 194 - 198 | Not Specified | ChemicalBook[3] |

Solubility

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Water | Sparingly soluble | - |

| Acetic Acid | Fairly soluble | A reported solvent for preparing standardized solutions. |

| Acetone | Soluble | Used in reaction mixtures, often with water. |

| N,N-Dimethylformamide (DMF) | Soluble | Used as a solvent for bromination of electron-rich aromatic compounds. |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility are provided below. These protocols are fundamental techniques in synthetic and analytical chemistry laboratories.

Protocol 1: Melting Point Determination (Capillary Method)

This method is the most common technique for determining the melting point of a solid organic compound.

I. Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the first appearance of liquid (onset of melting) to the complete liquefaction of the solid is recorded as the melting point range.

II. Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

This compound sample

III. Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long glass tube onto the benchtop to pack the sample tightly. The packed sample should be 2-3 mm in height.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows the subsequent, more accurate determination to be performed more efficiently.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new sample and begin heating at a slow, controlled rate (approximately 1-2°C per minute) as you approach the expected melting point.

-

Recording the Melting Range:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the last crystal of the solid melts.

-

The melting point is reported as the range T1 - T2.

-

-

Post-Analysis: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container.

Protocol 2: Qualitative Solubility Determination

This protocol provides a systematic approach to determine the solubility of a compound in various solvents, which can also give insights into its chemical properties (e.g., acidity, basicity).

I. Principle: The solubility is determined by observing whether a small, measured amount of the solute dissolves completely in a given volume of a solvent at a specific temperature. The rule of "like dissolves like" is a guiding principle, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

II. Materials and Equipment:

-

Small test tubes and a test tube rack

-

Spatula

-

Graduated cylinders or pipettes

-

Vortex mixer (optional)

-

This compound sample

-

Solvents to be tested (e.g., Water, 5% HCl(aq), 5% NaOH(aq), Ethanol, Acetone, Dichloromethane, Hexane)

III. Procedure:

-

Sample Preparation: Place approximately 20-30 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Agitate the mixture vigorously for 60 seconds. A vortex mixer can be used for consistent mixing.

-

Observation: Observe the mixture against a contrasting background.

-

Soluble: The solid dissolves completely, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Systematic Testing: Repeat the procedure for each solvent. A logical flow for testing is often employed, as depicted in the diagram below, to classify the compound. Start with water, followed by acidic and basic solutions if it is water-insoluble, and then a range of organic solvents with varying polarities.

-

Recording Data: Record the observations for each solvent in a structured table.

Mandatory Visualizations

Workflow for Melting Point Determination

The following diagram illustrates the logical steps involved in determining the melting point of a chemical compound like this compound.

Caption: Workflow for determining the melting point via the capillary method.

Logical Flow for Qualitative Solubility Analysis

This diagram outlines a systematic approach to classifying an organic compound based on its solubility in a series of solvents.

Caption: Decision workflow for the qualitative solubility analysis of an organic compound.

References

The Core Mechanism of Bromination with N-Bromophthalimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Bromophthalimide (NBP) is a versatile and effective brominating agent employed in a variety of organic transformations. Its stability, selectivity, and ease of handling make it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This technical guide provides an in-depth exploration of the core mechanisms through which NBP effects bromination, covering both free radical and ionic pathways. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in the field of synthetic chemistry.

Free Radical Bromination

The free radical pathway is the predominant mechanism for the bromination of substrates with allylic and benzylic hydrogens, as well as in the alpha-position to carbonyl groups. This mechanism is a chain reaction involving initiation, propagation, and termination steps. It is often initiated by light (photochemical initiation) or a radical initiator.[2]

Allylic and Benzylic Bromination

NBP is a highly effective reagent for the selective bromination of allylic and benzylic positions.[2] The reaction, analogous to the Wohl-Ziegler reaction with N-bromosuccinimide (B139964) (NBS), proceeds through a free radical chain mechanism.[2][3] The stability of the resulting allylic or benzylic radical is the driving force for this selectivity.[3][4]

The key steps in the free radical mechanism are:

-

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBP to generate a phthalimidyl radical and a bromine radical. This step is typically induced by photochemical energy (hν) or a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide.

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the allylic or benzylic position of the substrate to form a resonance-stabilized allylic or benzylic radical and hydrogen bromide (HBr).[2][3][4]

-

The HBr produced then reacts with NBP to generate a molecule of bromine (Br₂) and phthalimide (B116566). This in situ generation of Br₂ at a low concentration is crucial to prevent competing ionic addition reactions to the double bond.[4]

-

The allylic or benzylic radical reacts with the newly formed Br₂ to yield the desired brominated product and a new bromine radical, which continues the chain reaction.[2][4]

-

-

Termination: The chain reaction is terminated by the combination of any two radical species.

α-Bromination of Carbonyl Compounds

NBP can also be used for the α-bromination of carbonyl compounds. This reaction can proceed through either a free radical or an acid-catalyzed ionic mechanism. In the presence of a radical initiator, the reaction follows a free radical pathway similar to allylic and benzylic bromination. The enol or enolate form of the carbonyl compound is the key intermediate in the ionic pathway. Under acidic conditions, the ketone tautomerizes to its enol form, which then attacks the electrophilic bromine of NBP.[5]

Ionic Bromination

In the absence of radical initiators and in the presence of polar solvents or catalysts, NBP can react through an ionic mechanism. In this pathway, the bromine atom of NBP acts as an electrophile (Br⁺).

Bromination of Aromatic Compounds

NBP can be used for the electrophilic aromatic substitution of activated aromatic rings. The reaction is typically carried out in the presence of an acid catalyst or in a polar solvent. One proposed mechanism involves the formation of acetyl hypobromite (B1234621) when the reaction is conducted in acetic acid, which then acts as the brominating agent.[6] Kinetic studies on the bromination of anisoles with NBP in aqueous acetic acid show a first-order dependence on [NBP] and zero-order on the [Anisole], supporting this hypothesis.[6]

Addition to Alkenes

While free radical substitution at the allylic position is a major pathway with alkenes, ionic addition across the double bond can also occur, particularly in polar solvents. The mechanism involves the electrophilic attack of Br⁺ from NBP on the double bond to form a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by the phthalimide anion or the solvent leads to the formation of the addition product.

Data Presentation

The following tables summarize representative quantitative data for bromination reactions using this compound.

Table 1: Allylic and Benzylic Bromination with NBP

| Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Cyclohexene (B86901) | 3-Bromocyclohexene | NBP, Benzoyl Peroxide, CCl₄, reflux | 80-90 | Based on analogy with NBS[7] |

| Toluene | Benzyl bromide | NBP, AIBN, Benzene, reflux | High | [2] |

| Ethylbenzene | 1-Bromo-1-phenylethane | NBP, Benzoyl Peroxide, CCl₄, reflux | 80-90 | [7] |

Table 2: Bromination of Aromatic Compounds with NBP

| Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Anisole | p-Bromoanisole | NBP, aq. Acetic Acid | Very Good | [6] |

| Phenol | p-Bromophenol | NBP, Mercuric Acetate, aq. Acetic Acid | High | [6] |

| Acetanilide | p-Bromoacetanilide | NBP, Acetic Acid | Good | General procedure |

Experimental Protocols

General Procedure for Allylic Bromination of Cyclohexene

-

To a solution of cyclohexene (1.0 equiv) in dry carbon tetrachloride (CCl₄), add this compound (1.1 equiv) and a catalytic amount of benzoyl peroxide (0.02 equiv).

-

Reflux the mixture with stirring under a nitrogen atmosphere. The reaction can be monitored by TLC.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Filter the solid phthalimide by-product and wash it with a small amount of CCl₄.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to afford 3-bromocyclohexene.

General Procedure for the α-Bromination of a Ketone

-

Dissolve the ketone (1.0 equiv) in a suitable solvent such as methanol (B129727) or ethanol.

-

Add a catalytic amount of thiourea (B124793) (0.01-0.1 equiv) and stir until dissolved.

-

Add N-Bromosuccinimide (1.0-2.0 equiv) to the solution.

-

Maintain the reaction temperature between 20-80 °C for 20-30 minutes.[8]

-

For a solid product, allow the reaction mixture to stand and cool, then collect the product by vacuum filtration, wash with the reaction solvent, and dry. Recrystallize if necessary.[8]

-

For a liquid product, remove the solvent by rotary evaporation. Add carbon tetrachloride, heat to dissolve, and filter any insoluble material. Evaporate the filtrate and purify the crude product by silica (B1680970) gel column chromatography.[8]

Mandatory Visualization

Caption: Free Radical Mechanism of Allylic Bromination with NBP.

Caption: Ionic Mechanism of Aromatic Bromination with NBP in Acetic Acid.

Caption: General Experimental Workflow for Allylic Bromination using NBP.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS) - Google Patents [patents.google.com]

Spectroscopic Profile of N-Bromophthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for N-Bromophthalimide (CAS No. 2439-85-2), a key reagent in organic synthesis. Due to the limited availability of comprehensive, publicly accessible experimental spectra, this document combines available data with theoretical expectations based on the compound's structure.

Molecular Structure and Properties

This compound is a derivative of phthalimide (B116566) where the nitrogen atom is bonded to a bromine atom. This structure significantly influences its reactivity and spectroscopic characteristics.

Molecular Formula: C₈H₄BrNO₂[1][2][3]

Molecular Weight: 226.03 g/mol [1][2][3]

IUPAC Name: 2-bromoisoindole-1,3-dione[4]

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic Protons | ~ 7.8 - 8.0 | Multiplet | The four protons on the benzene (B151609) ring are chemically non-equivalent and would likely appear as a complex multiplet. |

| ¹³C NMR | Expected Chemical Shift (ppm) | Notes |

| Carbonyl Carbons (C=O) | ~ 165 - 170 | Two peaks are expected for the two carbonyl carbons. |

| Aromatic Carbons (C-H) | ~ 120 - 135 | Four peaks are expected for the four methine carbons in the aromatic ring. |

| Aromatic Carbons (C-N/C-C=O) | ~ 130 - 140 | Two peaks are expected for the two quaternary carbons of the benzene ring. |

Table 2: Infrared (IR) Spectroscopy Data

The FT-IR spectrum of this compound has been recorded, though a detailed peak list is not widely published.[1] The characteristic absorption bands are expected to be dominated by the carbonyl groups and the aromatic ring vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Symmetric Stretch | ~ 1780 - 1760 | Strong |

| C=O Asymmetric Stretch | ~ 1740 - 1720 | Strong |

| C-N Stretch | ~ 1300 - 1200 | Medium |

| Aromatic C=C Stretch | ~ 1600 - 1450 | Medium to Weak |

| Aromatic C-H Stretch | ~ 3100 - 3000 | Weak |

| N-Br Stretch | ~ 700 | Medium to Weak |

Table 3: Mass Spectrometry (MS) Data

The exact mass of this compound can be calculated from its molecular formula. The fragmentation pattern in mass spectrometry would likely involve the loss of bromine and cleavage of the imide ring.

| Parameter | Value | Notes |

| Molecular Ion (M⁺) | m/z ≈ 225/227 | Expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).[1] |

| Monoisotopic Mass | 224.94254 Da | [4] |

| Major Fragments | * [M-Br]⁺ | Loss of the bromine atom. |

| * Fragments from the phthalimide ring | Cleavage of the imide ring can lead to various smaller fragments. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the aromatic and any other relevant regions. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable volatile solvent for techniques like electrospray ionization (ESI).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or ESI for less volatile compounds.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

N-Bromophthalimide: A Comprehensive Safety and Handling Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the safety data for N-Bromophthalimide (CAS No. 2439-85-2), a reagent commonly used in organic synthesis. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, emphasizing safe handling, storage, and emergency procedures.

Chemical Identification and Physical Properties

This compound is a white to light yellow crystalline powder. Key physical and chemical properties are summarized below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₈H₄BrNO₂ | [1][2][3] |

| Molecular Weight | 226.03 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 194-198 °C (decomposes) | [1][3] |

| Solubility | Decomposes in water. | No specific solubility data found in searches. |

| CAS Number | 2439-85-2 | [1][2][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. All personnel handling this chemical should be thoroughly familiar with its potential hazards.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[2][5] | |

| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[2][5] | |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Warning | H335: May cause respiratory irritation.[2][5] |

Toxicological Information

A critical review of available safety data sheets indicates that specific quantitative acute toxicity data, such as LD₅₀ (Lethal Dose, 50%) and LC₅₀ (Lethal Concentration, 50%), for this compound is not available.[6] One supplier explicitly states, "No acute toxicity information is available for this product."[6] Therefore, in the absence of specific data, it should be handled with the care afforded to chemicals with unknown toxicological profiles, in addition to its known irritant properties.

General Experimental Protocol for Acute Oral Toxicity (LD₅₀) Determination

For novel compounds or those lacking toxicity data like this compound, a standardized protocol is followed to determine the acute oral LD₅₀. The OECD Guideline 423 (Acute Toxic Class Method) is a commonly accepted methodology that minimizes the number of animals required.[7][8][9]

Objective: To determine the dose of a substance that is lethal to 50% of a test animal population after a single oral administration.

Methodology:

-

Test Animals: Healthy, young adult rodents (typically rats or mice) of a single sex are used.[7] Animals are acclimatized to laboratory conditions for at least five days before the experiment.[7]

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.[7] Standard laboratory diet and drinking water are provided ad libitum. Food is withheld for a set period before dosing.[7]

-

Dose Preparation: The test substance is typically administered via gavage. If not soluble in water, a suitable, non-toxic vehicle is used. The concentration is prepared such that the required dose can be administered in a volume that does not exceed 1-2 mL/100g of body weight.[7]

-

Dosing Procedure: A stepwise procedure is used, starting with a dose from one of four fixed levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).[10] A small group of animals (e.g., three) is dosed at the initial level.

-

Observation: The outcome (survival or death) in the first group determines the dose for the next group. If mortality is observed, the next group is dosed at a lower level. If no mortality occurs, a higher dose is used for the subsequent group.[7]

-

Clinical Observations: Animals are observed for signs of toxicity shortly after dosing and periodically for up to 14 days.[10] Observations include changes in skin, fur, eyes, and behavior, as well as the presence of tremors, convulsions, or salivation.

-

Data Analysis: The LD₅₀ is not calculated as a precise value but is assigned to a toxicity class based on the dose levels at which mortality was observed.[7] This classification is then used for GHS hazard labeling.

Safety and Handling Procedures

Proper handling and personal protective equipment (PPE) are critical to minimize exposure and ensure laboratory safety.

Recommended Personal Protective Equipment (PPE)

| PPE Type | Specification | Purpose |

| Eye/Face Protection | Chemical safety goggles or a face shield meeting ANSI Z87.1 standards. | To protect against dust and splashes.[6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | To prevent skin contact and irritation.[2][11] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter. | To protect against inhalation of harmful dust.[2][11] |

Handling and Storage Workflow

The following diagram outlines the logical workflow for the safe handling and storage of this compound.

Caption: Workflow for Safe Handling and Storage of this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[12] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[12] |

| Ingestion | Clean mouth with water. Do NOT induce vomiting. Seek medical attention.[12] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[6]

-

Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides upon thermal decomposition.[6][12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release (Spill) Workflow

The following diagram illustrates the logical workflow for responding to an accidental spill of this compound.

Caption: Emergency Response Workflow for an this compound Spill.

Stability and Reactivity

-

Chemical Stability: Stable under normal, recommended storage conditions.[12]

-

Conditions to Avoid: Exposure to moist air or water, excess heat.[6]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[6][12]

-

Hazardous Decomposition Products: As mentioned in the fire-fighting section, thermal decomposition can release hazardous gases.[6][12]

This guide is intended to supplement, not replace, the full Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for this compound before use.

References

- 1. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]

- 2. This compound 95 2439-85-2 [sigmaaldrich.com]

- 3. N-ブロモフタルイミド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | C8H4BrNO2 | CID 75542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.cn]

- 7. researchgate.net [researchgate.net]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. oecd.org [oecd.org]

- 10. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.co.uk [fishersci.co.uk]

Unveiling the Solid-State Architecture of N-Bromophthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of N-Bromophthalimide (NBP), a crucial reagent in organic synthesis. This document outlines the precise three-dimensional arrangement of atoms in the crystalline state, supported by comprehensive crystallographic data. Furthermore, it details the experimental protocols for the synthesis, crystallization, and structural determination of NBP, offering a complete resource for researchers working with this compound.

Crystal Structure and Molecular Geometry

The crystal structure of this compound (C₈H₄BrNO₂) has been determined by single-crystal X-ray diffraction, revealing a well-ordered molecular packing. The crystallographic data provides fundamental insights into the solid-state conformation and intermolecular interactions of NBP.

Crystallographic Data

The key crystallographic parameters for this compound are summarized in the table below. This data, obtained from the Crystallographic Information File (CIF), provides the foundational information for understanding the crystal lattice and the asymmetric unit.

| Parameter | Value |

| Chemical Formula | C₈H₄BrNO₂ |

| Formula Weight | 226.03 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.748(3) |

| b (Å) | 14.868(7) |

| c (Å) | 9.155(4) |

| α (°) | 90 |

| β (°) | 106.90(4) |

| γ (°) | 90 |

| Volume (ų) | 748.8(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 2.004 |

| Absorption Coefficient (mm⁻¹) | 6.538 |

| F(000) | 440 |

Molecular Structure and Conformation

The phthalimide (B116566) moiety in this compound is essentially planar. The bromine atom is covalently bonded to the nitrogen atom of the imide ring. The precise bond lengths and angles within the molecule provide a detailed picture of its geometry.

Selected Bond Lengths and Angles:

| Bond | Length (Å) | Angle | Angle (°) |

| Br1 - N1 | 1.859(4) | C1 - N1 - C8 | 111.9(3) |

| N1 - C1 | 1.407(5) | C1 - N1 - Br1 | 124.0(3) |

| N1 - C8 | 1.405(5) | C8 - N1 - Br1 | 124.1(3) |

| C1 - O1 | 1.205(5) | N1 - C1 - O1 | 121.2(4) |

| C8 - O2 | 1.206(5) | N1 - C8 - O2 | 121.1(4) |

Experimental Protocols

This section provides detailed methodologies for the synthesis, single-crystal growth, and X-ray diffraction analysis of this compound.

Synthesis of this compound

This compound can be synthesized by the bromination of phthalimide. The following protocol is a representative procedure.

Materials:

-

Phthalimide

-

Sodium hydroxide (B78521) (NaOH)

-

Bromine (Br₂)

-

Distilled water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve phthalimide in an aqueous solution of sodium hydroxide with stirring to form sodium phthalimide.

-

Cool the solution in an ice bath.

-

Slowly add bromine to the cooled solution with continuous stirring. The this compound will precipitate out of the solution.

-

Continue stirring for a specified period to ensure the completion of the reaction.

-

Collect the precipitate by suction filtration and wash it with cold distilled water to remove any unreacted starting materials and salts.

-

Dry the product under vacuum.

Caption: Workflow for the synthesis of this compound.

Single Crystal Growth of this compound

Growing high-quality single crystals is essential for accurate X-ray diffraction studies. A common method for small organic molecules like this compound is slow evaporation from a suitable solvent. The procedure for recrystallization of the closely related N-bromosuccinimide from water provides a strong basis for this protocol.[1][2]

Materials:

-

Crude this compound

-

High-purity solvent (e.g., ethanol, ethyl acetate, or a mixture)

-

Erlenmeyer flask

-

Heating source (hot plate)

-

Filter paper

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a small amount of the chosen solvent to the flask.

-

Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve full dissolution.

-

If the solution is colored, a small amount of activated carbon can be added to decolorize it. If used, the solution must be hot-filtered to remove the carbon.

-

Cover the flask with a piece of filter paper or a watch glass with a small opening to allow for slow evaporation of the solvent.

-

Place the flask in a vibration-free location at a constant, controlled temperature.

-

Allow the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, single crystals will begin to form.

-

Once crystals of a suitable size and quality have formed, they can be carefully harvested from the mother liquor.

Caption: Process for growing single crystals of this compound.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using a single-crystal X-ray diffractometer. The following outlines a general experimental procedure for a small organic molecule like NBP.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Bruker APEX II or similar)

-

X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)

-

Detector (e.g., CCD area detector)

-

Cryosystem for low-temperature data collection

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head using a cryoloop with a small amount of cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The unit cell parameters are determined from a preliminary set of diffraction frames. A full sphere of diffraction data is then collected by rotating the crystal through a series of omega and phi scans.

-

Data Reduction and Structure Solution: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. The structure is solved using direct methods and refined by full-matrix least-squares on F².

-

Refinement: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using standard crystallographic software.

Caption: Workflow for X-ray crystal structure determination.

References

The Electrophilic Nature of the Bromine Atom in N-Bromophthalimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Bromophthalimide (NBP) is a versatile and efficient reagent in organic synthesis, primarily recognized for the electrophilic character of its bromine atom. This guide provides a comprehensive overview of the factors governing its reactivity, quantitative data on its performance in various reactions, detailed experimental protocols, and mechanistic insights relevant to researchers, scientists, and professionals in drug development. The stability, selectivity, and ease of handling of NBP make it a valuable tool for introducing bromine into organic molecules, a critical step in the synthesis of many pharmaceuticals and other fine chemicals.[1]

Core Concepts: The Source of Electrophilicity

The electrophilicity of the bromine atom in this compound stems from the electron-withdrawing nature of the adjacent phthalimide (B116566) group. The two carbonyl groups inductively withdraw electron density from the nitrogen atom, which in turn polarizes the N-Br bond, creating a partial positive charge on the bromine atom (Brδ+). This polarization makes the bromine atom susceptible to nucleophilic attack, rendering NBP an effective electrophilic brominating agent. This is analogous to the well-known reactivity of N-Bromosuccinimide (NBS).

Quantitative Analysis of NBP's Reactivity

The electrophilic potency of NBP has been quantified through various kinetic studies. The following tables summarize key quantitative data from reactions involving NBP, offering a comparative look at its reactivity under different conditions and with various substrates.

Table 1: Kinetic Data for the Bromination of Phenols with NBP

| Substrate | Order in [NBP] | Order in [Substrate] | Rate Constant (k) | Conditions |

| Phenol (B47542) | 1 | 1 | 22.49 x 10⁻³ min⁻¹ | 100% Acetic Acid, 0.2M NaOAc, 35°C |

| p-Cresol | 1 | 1 | 25.98 x 10⁻³ min⁻¹ | 100% Acetic Acid, 0.2M NaOAc, 35°C |

| o-Cresol | 1 | 1 | 13.87 x 10⁻³ min⁻¹ | 100% Acetic Acid, 0.2M NaOAc, 35°C |

| p-Chlorophenol | 1 | fractional | 5.12 x 10⁻³ min⁻¹ | 100% Acetic Acid, 0.2M NaOAc, 35°C |

| o-Chlorophenol | 1 | fractional | 5.76 x 10⁻³ min⁻¹ | 100% Acetic Acid, 0.2M NaOAc, 35°C |

| p-Nitrophenol | 1 | fractional | 0.80 x 10⁻³ min⁻¹ | 100% Acetic Acid, 0.2M NaOAc, 35°C |

| o-Nitrophenol | 1 | fractional | 0.367 x 10⁻³ min⁻¹ | 100% Acetic Acid, 0.2M NaOAc, 35°C |

Data sourced from kinetic studies on the bromination of substituted phenols.

Table 2: Kinetic Data for the Oxidation of Alcohols with NBP

| Substrate | Order in [NBP] | Order in [Substrate] | Activation Energy (Ea) in kJ/mol | Conditions |

| Benzyl (B1604629) Alcohol | 1 | fractional | 68.3 | 50% Aqueous Acetic Acid |

| Cyclopentanol | 1 | fractional | - | 50% Aqueous Acetic Acid, PTA catalyzed |

| Cyclohexanol | 1 | fractional | - | Aqueous Acetic Acid |

| Cycloheptanol | 1 | fractional | - | Aqueous Acetic Acid |

Data compiled from various kinetic studies on alcohol oxidation.[2][3]

Key Reaction Mechanisms and Visualizations

The versatility of NBP as a brominating agent is evident in its various reaction mechanisms. The following diagrams, rendered in DOT language, illustrate some of the fundamental pathways and workflows involving NBP.

Caption: Synthesis of this compound from Phthalimide.

Caption: General mechanism for electrophilic bromination of phenol.

Caption: A typical experimental workflow for bromination.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of NBP and its application in key organic transformations.

Synthesis of this compound

This protocol describes the synthesis of this compound from phthalimide and bromine.[1]

Materials:

-

Phthalimide

-

Sodium hydroxide (B78521) (NaOH)

-

Bromine (Br₂)

-

Water

-

Ice bath

Procedure:

-

In a reaction flask, dissolve 25 g of phthalimide and 8 g of sodium hydroxide in 100 mL of water with vigorous stirring. It is recommended to use a flask larger than 250 mL to accommodate any potential foaming.

-

Cool the resulting solution in an ice bath.

-

In a separate apparatus, prepare for the distillation of bromine. A setup with a dropping funnel, distillation adapter, and condenser is suitable.

-

Carefully distill the bromine, and add it dropwise to the cold sodium phthalimide solution with continuous stirring. The reaction is exothermic and should be maintained at a low temperature.

-

The this compound product will precipitate out of the solution as a solid.

-

Collect the solid product by filtration and wash it with cold water.

-

Dry the product under vacuum to obtain this compound as a light yellow crystalline powder.

Electrophilic Bromination of Phenol

This protocol outlines a general procedure for the bromination of phenol using NBP.[4]

Materials:

-

Phenol

-

This compound (NBP)

-

Ethanol

-

Potassium bromide (KBr)

-

Sodium bisulfite solution (dilute)

-

Water

Procedure:

-

Prepare a solution of phenol by dissolving 0.5 g of phenol in ethanol.

-

In a separate flask, prepare a solution of potassium bromide and bromine.

-

Slowly add the bromine-potassium bromide solution to the phenol solution with shaking until a persistent yellow color is observed.

-

After the yellow color persists, add 25 mL of water and shake the mixture vigorously to break up any lumps of the brominated product.

-

Isolate the solid brominated derivative by filtration.

-

Wash the collected solid with a dilute solution of sodium bisulfite to remove any unreacted bromine.

-

Recrystallize the crude product from an ethanol-water mixture to obtain the purified bromophenol derivative.

Oxidation of Benzyl Alcohol

This protocol provides a general method for the oxidation of benzyl alcohol to benzaldehyde (B42025) using NBP.[2]

Materials:

-

Benzyl alcohol

-

This compound (NBP)

-

Aqueous acetic acid (50%)

-

Mercuric acetate (B1210297) (as a scavenger, optional)

Procedure:

-

In a reaction flask, prepare a solution of benzyl alcohol in 50% aqueous acetic acid.

-

Add this compound to the solution. If desired, mercuric acetate can be added to scavenge any bromide ions formed.

-

Stir the reaction mixture at the desired temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is then washed, dried, and concentrated to yield the crude benzaldehyde.

-

The product can be further purified by distillation or column chromatography. The formation of benzaldehyde can be confirmed by its boiling point and by preparing its 2,4-dinitrophenylhydrazone derivative.[2]

Applications in Drug Development and Beyond

The ability of this compound to selectively introduce a bromine atom into a molecule is of paramount importance in the pharmaceutical industry. Brominated intermediates are key building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The bromine atom can serve as a handle for further functionalization, often through cross-coupling reactions, or it can be an integral part of the final drug molecule, influencing its pharmacological properties. Beyond pharmaceuticals, NBP finds applications in the synthesis of agrochemicals and other fine chemicals.[1]

References

A Technical Guide to High-Purity N-Bromophthalimide for Researchers and Drug Development Professionals

An in-depth examination of commercial suppliers, quality control, and synthetic applications of high-purity N-Bromophthalimide, a critical reagent in modern organic synthesis and pharmaceutical research.

This compound (NBP) is a versatile and efficient brominating and oxidizing agent with significant applications in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its stability and selectivity make it a valuable tool for researchers and drug development professionals. This guide provides a comprehensive overview of commercially available high-purity this compound, including a comparison of suppliers, detailed analytical methodologies for quality control, and key experimental protocols for its application in organic synthesis and drug discovery.

Commercial Suppliers and Specifications

The selection of a suitable commercial supplier for high-purity this compound is a critical first step in any research or development project. Purity, consistency, and available grades are key factors to consider. The following table summarizes the specifications of this compound offered by prominent chemical suppliers.

| Supplier | Product Number | Purity Specification | Assay Method | Appearance | Melting Point (°C) |

| Chem-Impex | 01639 | ≥ 99% | Titration | Light yellow crystalline powder | 200-210 |

| Thermo Scientific Chemicals | A14639 | ≥98.0 to ≤102.0% | Iodometric Titration | White to cream crystals or powder | 202.0-208.0 |

| Sigma-Aldrich | 260908 | 95% | Not Specified | Not Specified | 194-198 |

| Tokyo Chemical Industry (TCI) | B1697 | >95.0% (T) | Titration | White to Light yellow to Light orange powder to crystal | 204.0 - 210.0 |

| Santa Cruz Biotechnology | sc-239121 | Not Specified | Not Specified | Not Specified | Not Specified |

Note: Specifications are subject to change and should be confirmed with the supplier. Purity by titration (T) is a common method for N-halo imides.

Analytical Methods for Quality Control

Ensuring the purity of this compound is crucial for the reproducibility and success of synthetic reactions. Several analytical techniques can be employed for its quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and identifying potential impurities. A reversed-phase HPLC method is typically suitable.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of HPLC-grade acetonitrile (B52724) and water is commonly used. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 25 °C.[1]

-

Detection Wavelength: 220 nm.[1]

-

Injection Volume: 10 µL.[1]

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Data Analysis: Purity is determined by calculating the area percentage of the main peak corresponding to this compound.

Titration

Titration is a classic and reliable method for determining the active bromine content and, consequently, the purity of this compound.

Experimental Protocol: Iodometric Titration

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a suitable solvent, such as acetic acid.

-

Add an excess of potassium iodide (KI) solution. This compound will oxidize the iodide to iodine.

-

Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.

-

The endpoint is reached when the blue color of the starch-iodine complex disappears.

-

The purity of this compound can be calculated based on the stoichiometry of the reaction.

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent employed in a variety of synthetic transformations, including allylic bromination, allylic amination, and oxidation reactions.

Allylic Bromination

This compound can be used as a source of electrophilic bromine for the selective bromination of allylic positions in alkenes.

Experimental Protocol: Allylic Bromination

-

Materials: Alkene substrate, this compound, a radical initiator (e.g., AIBN or benzoyl peroxide), and a suitable solvent (e.g., carbon tetrachloride or acetonitrile).

-

Procedure:

-

In a round-bottom flask, dissolve the alkene substrate in the chosen solvent.

-

Add this compound (typically 1.1-1.5 equivalents).

-

Add a catalytic amount of the radical initiator.

-

Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress using TLC or GC.

-

Upon completion, cool the reaction mixture and filter to remove the phthalimide (B116566) byproduct.

-

Wash the filtrate with a reducing agent solution (e.g., sodium bisulfite) to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by chromatography or distillation.

-

Intermolecular Allylic Amination

A combination of this compound and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) provides a powerful system for the direct amination of alkenes at the allylic position.[2][3][4][5][6]

Experimental Protocol: Allylic Amination with NBP/DBU

-

Materials: Alkene, this compound (1.2 equivalents), DBU (1.2 equivalents), and a nitrogen nucleophile (if external). The reaction is typically carried out in a solvent like dichloromethane (B109758) (CH₂Cl₂).[2][3]

-

Procedure:

-

To a solution of the alkene in CH₂Cl₂, add this compound.

-

Cool the mixture in an ice bath and add DBU dropwise. The order of addition is crucial for the reaction's success.[2]

-

If an external nitrogen nucleophile is used, it is added at this stage.

-

Allow the reaction to stir at room temperature for 12-24 hours.[2]

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Caption: Simplified signaling pathway showing the inhibition of TNF-α expression by certain phthalimide derivatives through interaction with Cereblon.

Conclusion

High-purity this compound is an indispensable reagent for researchers, scientists, and drug development professionals. Its versatility in organic synthesis, coupled with the significant biological activities of its derivatives, underscores its importance in modern chemistry and medicine. A thorough understanding of its properties, commercial availability, and reaction protocols, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and in the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.lnu.edu.cn [chem.lnu.edu.cn]

- 3. [PDF] N-bromoimide/DBU combination as a new strategy for intermolecular allylic amination. | Semantic Scholar [semanticscholar.org]

- 4. N-Bromoimide/DBU Combination as a New Strategy for Intermolecular Allylic Amination [organic-chemistry.org]

- 5. Item - NâBromoimide/DBU Combination as a New Strategy for Intermolecular Allylic Amination - American Chemical Society - Figshare [acs.figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: N-Bromophthalimide for Allylic Bromination of Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Bromophthalimide (NBP) is an N-bromoimide reagent that can be employed for the allylic bromination of alkenes. This reaction, a variation of the Wohl-Ziegler reaction, introduces a bromine atom at the carbon adjacent to a double bond, a crucial transformation in synthetic organic chemistry for the generation of versatile intermediates for further functionalization. While N-Bromosuccinimide (NBS) is more commonly utilized for this purpose, NBP presents an alternative, albeit generally less reactive, reagent.[1] This document provides detailed application notes and protocols for the use of NBP in the allylic bromination of alkenes.

The reaction proceeds via a free-radical chain mechanism.[1] Initiation is typically achieved using light (hν) or a radical initiator, which generates a bromine radical. This radical then abstracts a hydrogen atom from the allylic position of the alkene to form a resonance-stabilized allylic radical. This allylic radical then reacts with a molecule of Br₂, which is present in low concentrations, to yield the desired allylic bromide and a new bromine radical that propagates the chain. The N-bromoimide plays a crucial role in maintaining a low concentration of bromine in the reaction mixture, which is essential to suppress the competing electrophilic addition of bromine to the double bond.[2][3][4][5]

Data Presentation

A direct comparison of quantitative data for allylic bromination using NBP versus the more common NBS is not extensively available in the literature, reflecting the less frequent use of NBP for this specific transformation.[1] However, based on its generally lower reactivity, reaction times may be longer or require more forcing conditions to achieve comparable yields to NBS.

Table 1: Comparison of N-Bromo Reagents for Allylic Bromination

| Feature | This compound (NBP) | N-Bromosuccinimide (NBS) |

| Reactivity | Generally lower than NBS.[1] | Higher, the reagent of choice for allylic bromination. |

| Solubility | Sparingly soluble in nonpolar solvents like CCl₄. | Slightly soluble in CCl₄, more soluble in acetonitrile. |

| Byproduct | Phthalimide (B116566) | Succinimide |

| Initiation | Light (hν) or radical initiator (e.g., AIBN, BPO). | Light (hν) or radical initiator (e.g., AIBN, BPO).[2] |

| Primary Use | Allylic bromination, other brominations.[6] | Gold standard for allylic and benzylic bromination.[1][7] |

Experimental Protocols

The following are general protocols for the allylic bromination of an alkene using this compound. These are adapted from standard procedures for Wohl-Ziegler bromination.

Protocol 1: Photo-initiated Allylic Bromination of Cyclohexene (B86901) with NBP

Materials:

-

Cyclohexene

-

This compound (NBP)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Visible light lamp (e.g., tungsten lamp)

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexene (1.0 equiv.) in anhydrous carbon tetrachloride.

-

Add this compound (1.1 equiv.).

-

The reaction mixture is typically a suspension due to the low solubility of NBP.

-

Position a visible light lamp close to the flask to irradiate the mixture.

-

Heat the mixture to a gentle reflux while stirring vigorously.

-

Monitor the reaction progress by TLC or GC-MS. The reaction can also be monitored by observing the consumption of the denser NBP and the appearance of the less dense phthalimide byproduct, which will float.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solid byproduct (phthalimide) by vacuum filtration.

-

Wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, 3-bromocyclohexene, can be purified by distillation under reduced pressure.

Protocol 2: Radical Initiator-induced Allylic Bromination of a Generic Alkene with NBP

Materials:

-

Alkene substrate

-

This compound (NBP)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

-

Benzene (B151609) or cyclohexane (B81311) as solvent, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add the alkene (1.0 equiv.), this compound (1.1 equiv.), and a catalytic amount of AIBN or BPO (0.02-0.05 equiv.).

-

Add anhydrous benzene or cyclohexane as the solvent.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by an appropriate method (TLC, GC-MS).

-

Once the reaction is complete, cool the flask to room temperature.

-

Filter the mixture to remove the insoluble phthalimide byproduct.

-

Wash the collected solid with a small portion of the solvent.

-

Combine the organic filtrates and concentrate them on a rotary evaporator.

-

Purify the resulting crude allylic bromide by column chromatography or distillation.

Mandatory Visualizations

Caption: Free-radical mechanism of allylic bromination using NBP.

Caption: General experimental workflow for allylic bromination with NBP.

References